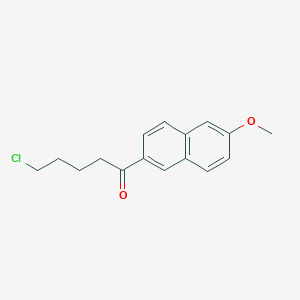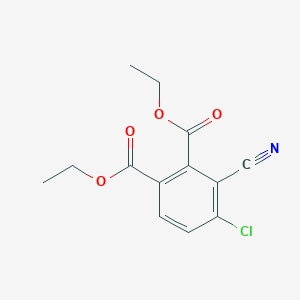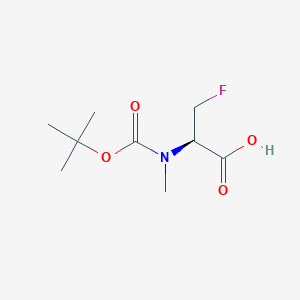
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine typically involves the reaction of 3-fluoro-N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection of this compound is 3-fluoro-N-methyl-L-alanine, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active compounds and peptidomimetics.
Medicine: As an intermediate in the development of pharmaceuticals and dual inhibitors.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)-3-fluoro-L-alanine
- N-(tert-Butoxycarbonyl)-N-methyl-L-alanine
- N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-L-alanine
Uniqueness
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is unique due to the presence of both the Boc protecting group and the fluorine atom. The fluorine atom can impart unique properties to the compound, such as increased metabolic stability and altered electronic properties, making it valuable in pharmaceutical and chemical research .
Propriétés
Numéro CAS |
918409-11-7 |
|---|---|
Formule moléculaire |
C9H16FNO4 |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
(2R)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
FFBDRDXWIXEMGM-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CF)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)

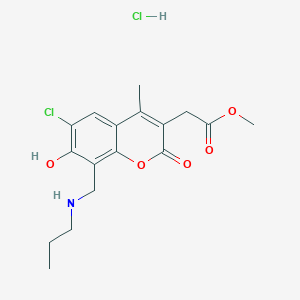
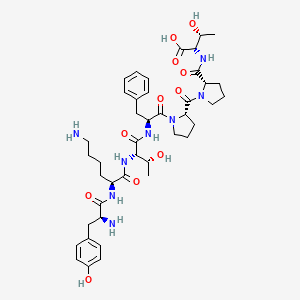
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
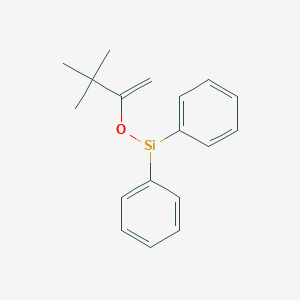
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
